molecular formula C24H18N4O4 B2937358 3-(4-methoxyphenyl)-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 931360-73-5

3-(4-methoxyphenyl)-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2937358
CAS No.: 931360-73-5
M. Wt: 426.432
InChI Key: BWKCZGCDIDXTFO-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a quinazoline core, a pyrido[1,2-a]pyrimidine moiety, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or nucleic acids could make it a useful tool in the study of cellular processes and molecular biology.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its interactions with biological targets might make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the pyrido[1,2-a]pyrimidine moiety and the methoxyphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-methoxyphenyl)-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione include other heterocyclic compounds with quinazoline or pyrido[1,2-a]pyrimidine cores. Examples might include:

  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a compound of interest for various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-32-18-11-9-17(10-12-18)28-23(30)19-6-2-3-7-20(19)27(24(28)31)15-16-14-22(29)26-13-5-4-8-21(26)25-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKCZGCDIDXTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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